molecular formula C21H14ClNOS B14286175 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one CAS No. 120492-17-3

3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one

Cat. No.: B14286175
CAS No.: 120492-17-3
M. Wt: 363.9 g/mol
InChI Key: YKYRTANMXABARY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety linked through a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one typically involves the condensation of 4-chlorobenzaldehyde with 10H-phenothiazine-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated propyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated propyl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.

    Promethazine: An antihistamine with a phenothiazine core.

    Thioridazine: Another antipsychotic agent with structural similarities.

Uniqueness

3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is unique due to the presence of the propenone bridge, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives. This structural feature may influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

120492-17-3

Molecular Formula

C21H14ClNOS

Molecular Weight

363.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C21H14ClNOS/c22-16-9-5-14(6-10-16)7-11-19(24)15-8-12-21-18(13-15)23-17-3-1-2-4-20(17)25-21/h1-13,23H

InChI Key

YKYRTANMXABARY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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